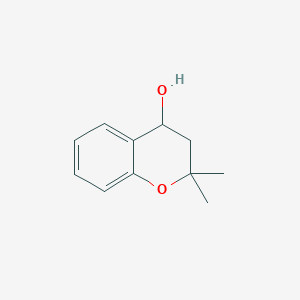

2,2-Dimethylchroman-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJJXYXOKBNPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylchroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Its inherent structural features and synthetic tractability have established it as a cornerstone in medicinal chemistry and drug discovery. Within this class of compounds, 2,2-Dimethylchroman-4-ol serves as a key intermediate and a fundamental building block for the synthesis of more complex derivatives with potential therapeutic applications. This guide provides a comprehensive technical overview of the chemical properties of this compound, intended to equip researchers, scientists, and drug development professionals with the essential knowledge for its synthesis, characterization, and utilization in their scientific endeavors. As a senior application scientist, the following narrative is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated understanding of this important chemical entity.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

The physical state, solubility, and other macroscopic properties of a compound dictate its handling, formulation, and biological interactions.

| Property | Value | Source/Rationale |

| CAS Number | 71649-83-7 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | Based on the typical appearance of similar chromanol derivatives. |

| Melting Point | Not experimentally determined. Predicted to be slightly lower than its precursor, 2,2-dimethylchroman-4-one (67-75 °C). | The reduction of the ketone to a hydroxyl group may slightly alter the crystal lattice energy. [2] |

| Boiling Point | > 270 °C (Predicted) | Based on the predicted boiling point of the precursor, 2,2-dimethylchroman-4-one (273.2±20.0 °C). [2] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | The presence of the hydroxyl group enhances polarity compared to the parent chroman, but the overall molecule remains largely nonpolar. |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of a molecule. The following sections detail the expected spectroscopic signatures of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the extensive data available for substituted 2,2-dimethylchroman-4-one derivatives.[2][3][4] The reduction of the C4-carbonyl to a hydroxyl group will induce significant upfield shifts for the adjacent C4 and C3 nuclei.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.50 | m | 2H | Ar-H | Aromatic protons on the benzene ring. |

| ~ 6.80 - 7.00 | m | 2H | Ar-H | Aromatic protons on the benzene ring. |

| ~ 4.80 | t | 1H | H-4 | The proton at C4, now attached to a carbon bearing a hydroxyl group, will be a triplet due to coupling with the two protons at C3. |

| ~ 2.50 | d | 1H | OH | The hydroxyl proton, which may be a broad singlet and its chemical shift is concentration and solvent dependent. |

| ~ 2.00 - 2.20 | m | 2H | H-3 | The two diastereotopic protons at C3 will appear as a multiplet. |

| 1.45 | s | 3H | C2-CH₃ | One of the gem-dimethyl groups at C2. |

| 1.25 | s | 3H | C2-CH₃ | The other gem-dimethyl group at C2, potentially non-equivalent depending on the rotational barrier. |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-8a | Aromatic quaternary carbon attached to oxygen. |

| ~ 128 - 130 | Ar-C | Aromatic methine carbons. |

| ~ 120 - 125 | Ar-C | Aromatic methine carbons. |

| ~ 115 - 120 | C-4a | Aromatic quaternary carbon. |

| ~ 75 - 80 | C-2 | Quaternary carbon of the gem-dimethyl group. |

| ~ 65 - 70 | C-4 | Carbon bearing the hydroxyl group, shifted significantly upfield from the ketone precursor (~192 ppm). |

| ~ 35 - 40 | C-3 | Methylene carbon adjacent to the hydroxyl-bearing carbon. |

| ~ 25 - 30 | C2-CH₃ | Gem-dimethyl carbons. |

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The transformation of the ketone in the precursor to a hydroxyl group in this compound will result in a distinct and characteristic IR spectrum.

Predicted IR Spectral Data (KBr Pellet or Thin Film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium to Strong | C-H stretch (aliphatic) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 178 | Moderate | [M]⁺ (Molecular ion) |

| 163 | High | [M - CH₃]⁺ |

| 160 | Moderate | [M - H₂O]⁺ |

| 145 | Moderate | [M - CH₃ - H₂O]⁺ |

| 135 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 2,2-dimethylchroman-4-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this transformation.[5]

Reaction Principle: Nucleophilic Addition

The reduction of the ketone to a secondary alcohol proceeds via a nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup step to yield the final alcohol product. The use of a protic solvent like methanol or ethanol facilitates the reaction and the subsequent protonation.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2,2-Dimethylchroman-4-ol

Introduction: The Chromanol Scaffold and the Imperative of Structural Certainty

The chroman-4-ol moiety represents a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active molecules. Its inherent structural features—a bicyclic system containing a tetrahydropyran ring fused to a benzene ring, appended with hydroxyl and gem-dimethyl groups—offer a rich stereochemical and functional landscape for drug discovery and development. 2,2-Dimethylchroman-4-ol, the parent compound of this series, serves as a quintessential model for understanding the analytical journey required to ascertain molecular structure with absolute confidence.

This guide provides an in-depth, methodology-focused exploration of the structure elucidation of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, demonstrating how a multi-technique, synergistic approach creates a self-validating system of evidence. For researchers engaged in organic synthesis, medicinal chemistry, and natural product isolation, the principles detailed herein serve as a robust framework for tackling complex structural challenges.

Pillar 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation

Before any detailed structural assembly can begin, the elemental composition must be unequivocally established. This is the bedrock upon which all subsequent spectroscopic interpretation is built.

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₁H₁₄O₂.

-

Trustworthiness through Precision: The experimental mass must align with the theoretical mass within a very narrow tolerance (typically < 5 ppm). For C₁₁H₁₄O₂, the calculated exact mass is 178.0994 Da. An HRMS measurement yielding a value such as 178.0991 Da would provide high confidence in this elemental composition.

Hydrogen Deficiency Index (HDI): Once the molecular formula is confirmed, the HDI (or degrees of unsaturation) is calculated to provide the first clue about the molecule's macro-features (rings and/or π-bonds).

-

Formula: HDI = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation for C₁₁H₁₄O₂: HDI = 11 - (14/2) + 1 = 5

An HDI of 5 immediately suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) and one additional ring, consistent with the proposed chroman scaffold.

Pillar 2: Functional Group Identification via Vibrational Spectroscopy

Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a single drop or a few crystals) of the purified this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation: A Tale of Two Functional Groups

The IR spectrum provides critical confirmatory evidence. For this compound, the key is to confirm the presence of an alcohol (-OH) and an ether (C-O-C), and crucially, the absence of a ketone (C=O).

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Significance for this compound |

| 3600–3200 (broad) | O–H stretch | Alcohol | Confirms the presence of the hydroxyl group. The broadness indicates hydrogen bonding. |

| 3100–3000 | C–H stretch | Aromatic C-H | Indicates the presence of the benzene ring. |

| 2980–2850 | C–H stretch | Aliphatic C-H | Corresponds to the methyl and methylene groups. |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Further confirms the benzene ring. |

| 1250–1200 | C–O stretch | Aryl Ether | Strong, characteristic band confirming the Ar-O-C linkage of the chroman ring. |

| 1100–1000 | C–O stretch | Secondary Alcohol | Confirms the C-OH bond of the hydroxyl group. |

-

Self-Validating Logic: A common synthetic precursor or side-product is 2,2-Dimethylchroman-4-one. The IR spectrum provides an immediate and definitive way to distinguish between the two. The absence of a strong, sharp absorption band in the 1680-1700 cm⁻¹ region authoritatively rules out the ketone structure.[2]

Pillar 3: Unraveling the Carbon-Proton Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of an organic molecule.[3][4][5] A suite of 1D and 2D experiments are employed to build the structure piece by piece.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

1D Spectra: Acquire a ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.

-

2D Spectra: Acquire COSY, HSQC, and HMBC experiments. These are crucial for establishing connectivity.[6][7][8][9]

¹H NMR: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

| Assignment | Expected δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| H-5 | ~7.2-7.4 | d or dd | 1H | ~7-8 | Aromatic proton ortho to the ether oxygen, deshielded. |

| H-6, H-7 | ~6.8-7.1 | m | 2H | - | Overlapping aromatic protons in the middle of the aromatic region. |

| H-8 | ~6.8-6.9 | d or dd | 1H | ~7-8 | Aromatic proton ortho to the C4a carbon. |

| H-4 | ~4.8-5.0 | t or dd | 1H | ~5-8 | Proton on the carbon bearing the hydroxyl group (methine), deshielded by oxygen. |

| H-3 | ~2.0-2.2 | m | 2H | - | Diastereotopic methylene protons adjacent to a stereocenter (C4). |

| -OH | ~1.5-3.0 | br s | 1H | - | Exchangeable proton, chemical shift is concentration/solvent dependent. |

| C(CH₃)₂ | ~1.4, ~1.2 | s, s | 3H, 3H | - | Two distinct singlets for the gem-dimethyl groups due to the adjacent stereocenter. |

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The DEPT-135 experiment simplifies this by showing only carbons with attached protons.

| Assignment | Expected δ (ppm) | DEPT-135 | Rationale |

| C-8a | ~154 | (quaternary) | Aromatic carbon bonded to the ether oxygen, highly deshielded. |

| C-4a | ~121 | (quaternary) | Aromatic carbon at the ring junction. |

| C-5, C-6, C-7, C-8 | ~117-130 | CH (positive) | Four distinct aromatic methine carbons. |

| C-2 | ~75 | (quaternary) | Quaternary carbon bonded to the ether oxygen and two methyl groups. |

| C-4 | ~65 | CH (positive) | Carbon bearing the hydroxyl group. |

| C-3 | ~35 | CH₂ (negative) | Aliphatic methylene carbon. |

| C(CH₃)₂ | ~25, ~22 | CH₃ (positive) | Two distinct methyl carbons. |

2D NMR: Assembling the Molecular Puzzle

While 1D spectra suggest the fragments, 2D NMR provides the definitive connections.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2 or 3 bonds).

-

Key Correlations:

-

H-4 will show a cross-peak to the H-3 methylene protons.

-

Coupling between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, etc.) will be observed, confirming the aromatic spin system.

-

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹J_CH).

-

Causality: This is the most reliable way to assign the carbon signals. For example, the proton signal at ~4.9 ppm (H-4) will show a cross-peak to the carbon signal at ~65 ppm, definitively assigning that carbon as C-4.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for establishing the overall molecular skeleton by revealing long-range (2-3 bond) correlations between protons and carbons.

// Define nodes for key protons H_Me_A [label="H-Me (1.4 ppm)", fontcolor="#EA4335"]; H_Me_B [label="H-Me (1.2 ppm)", fontcolor="#EA4335"]; H_3 [label="H-3 (2.1 ppm)", fontcolor="#34A853"]; H_4 [label="H-4 (4.9 ppm)", fontcolor="#FBBC05"]; H_5 [label="H-5 (7.3 ppm)", fontcolor="#4285F4"];

// Define nodes for key carbons C_2 [label="C-2", fontcolor="#202124"]; C_3 [label="C-3", fontcolor="#202124"]; C_4 [label="C-4", fontcolor="#202124"]; C_4a [label="C-4a", fontcolor="#202124"]; C_5 [label="C-5", fontcolor="#202124"]; C_8a [label="C-8a", fontcolor="#202124"];

// Position nodes logically around the structure (conceptual) H_Me_A -> C_2 [label="²J", color="#EA4335", style=dashed, fontcolor="#EA4335"]; H_Me_A -> C_3 [label="³J", color="#EA4335", style=dashed, fontcolor="#EA4335"]; H_3 -> C_2 [label="²J", color="#34A853", style=dashed, fontcolor="#34A853"]; H_3 -> C_4a [label="³J", color="#34A853", style=dashed, fontcolor="#34A853"]; H_4 -> C_2 [label="²J", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; H_4 -> C_5 [label="³J", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; H_4 -> C_4a [label="²J", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; H_5 -> C_4 [label="³J", color="#4285F4", style=dashed, fontcolor="#4285F4"]; H_5 -> C_7 [label="³J", color="#4285F4", style=dashed, fontcolor="#4285F4"]; // Assuming C7 is there H_5 -> C_4a [label="²J", color="#4285F4", style=dashed, fontcolor="#4285F4"]; } Caption: Key HMBC correlations confirming the chroman skeleton.

-

Trustworthiness through Connectivity:

-

Gem-Dimethyl Group: The protons of the methyl groups (~1.2, 1.4 ppm) will show correlations to the quaternary C-2 (~75 ppm) and the methylene C-3 (~35 ppm). This locks the gem-dimethyl group at the C-2 position.

-

Heterocyclic Ring Closure: The methylene protons H-3 (~2.1 ppm) will correlate to C-4a (~121 ppm), bridging the aliphatic portion to the aromatic ring.

-

Aromatic Fusion: The methine proton H-4 (~4.9 ppm) will correlate to C-5 (~128 ppm) and C-4a (~121 ppm), while the aromatic proton H-5 (~7.3 ppm) will correlate back to C-4 (~65 ppm) and C-4a. These reciprocal correlations unequivocally confirm the fusion of the two rings at the C-4a and C-8a positions.

-

Pillar 4: The Gold Standard - Unambiguous 3D Structure by X-ray Crystallography

While the combination of MS and NMR provides a definitive constitutional assignment, single-crystal X-ray crystallography offers the ultimate proof of structure.[10][11] It provides an unambiguous 3D model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and both relative and absolute stereochemistry.

Experimental Workflow: From Solution to Structure

-

Crystallization: The most critical and often challenging step. Purified this compound is dissolved in a suitable solvent system, and crystals are grown via slow evaporation, vapor diffusion, or cooling.[10]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. It is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final structural model.

// Workflow Edges HRMS -> HDI [label="Provides Molecular Formula"]; HDI -> IR [label="Suggests Rings/π-bonds"]; IR -> H1_NMR [label="Confirms -OH, Ether\nRules out C=O"]; H1_NMR -> C13_NMR; C13_NMR -> COSY; COSY -> HSQC [label="Assign Carbons"]; HSQC -> HMBC [label="Build Skeleton"]; HMBC -> XRAY [label="Proposed Structure"]; XRAY -> Final [label="Absolute 3D Structure"]; } Caption: Integrated workflow for structure elucidation.

Conclusion

References

-

Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry. Available from: [Link]

-

Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. Available from: [Link]

-

Substituent effects on NMR spectroscopy of 2,2-dimethylchroman-4-one derivatives: Experimental and theoretical studies. RI-CONICET. Available from: [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available from: [Link]

-

2,2-Dimethylchroman. PubChem, National Institutes of Health. Available from: [Link]

-

Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. ResearchGate. Available from: [Link]

-

2,2-Dimethyl-chroman-4-one. PubChem, National Institutes of Health. Available from: [Link]

-

Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. RSC Medicinal Chemistry. Available from: [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available from: [Link]

-

Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. Available from: [Link]

-

Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Molecules. Available from: [Link]

-

2,2-Dimethyl-4-hydroxy-5,7-dimethoxy-chroman - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

-

Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Semantic Scholar. Available from: [Link]

-

X-Ray Crystallography of Chemical Compounds. Current Chemical Genomics. Available from: [Link]

-

Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics. Available from: [Link]

-

HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Available from: [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available from: [Link]

-

HSQC and HMBC. NMR Core Facility - Columbia University. Available from: [Link]

-

Infrared data of the title derivatives (Raman data are in parentheses). ResearchGate. Available from: [Link]

-

cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available from: [Link]

-

6,7-Dimethoxy-2,2-dimethyl-4-chromanone - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

-

Probing post-synthetic metallation in metal-organic frameworks: Insights from X-ray crystallography. The Royal Society of Chemistry. Available from: [Link]

-

Developments in x-ray crystallographic structure determination of biological macromolecules. Acta Crystallographica Section D, Biological Crystallography. Available from: [Link]

-

Structure Elucidation of Organic Compounds. YouTube. Available from: [Link]

-

2,2-Dimethyl-4-oxopentanal. PubChem, National Institutes of Health. Available from: [Link]

-

Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. Available from: [Link]

-

Week 7: Lecture 39: IR and Raman Spectroscopy - I. YouTube. Available from: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available from: [Link]

-

15.5a The Chemical Shift in C13 and Proton NMR | Organic Chemistry. YouTube. Available from: [Link]

-

2-Pentanone, 4-hydroxy-4-methyl-. NIST WebBook. Available from: [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared. chemconnections. Available from: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available from: [Link]

-

Complementarity of Raman and Infrared Spectroscopy for Structural Characterization of Plant Epicuticular Waxes. Analytical Chemistry. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituent effects on NMR spectroscopy of 2,2-dimethylchroman-4-one derivatives: Experimental and theoretical studies [ri.conicet.gov.ar]

- 5. mdpi.com [mdpi.com]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mkuniversity.ac.in [mkuniversity.ac.in]

synthesis of 2,2-Dimethylchroman-4-ol from 2,2-dimethylchroman-4-one

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylchroman-4-ol from 2,2-dimethylchroman-4-one

Abstract

This technical guide provides a comprehensive scientific overview of the synthesis of this compound via the chemical reduction of its corresponding ketone, 2,2-dimethylchroman-4-one. The chroman-4-ol scaffold is a valuable intermediate in the synthesis of various biologically active molecules and natural products. This document details the core mechanistic principles of ketone reduction and presents field-proven protocols for the most effective and commonly employed synthetic methodologies. We will explore reductions using sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation, offering insights into the causality behind experimental choices, safety considerations, and reaction workup procedures. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and theoretically grounded resource for this specific transformation.

Introduction

The chroman scaffold is a privileged heterocyclic structure found in a multitude of natural products and pharmacologically active compounds. Specifically, 2,2-dimethylchroman-4-one serves as a versatile starting material for the synthesis of more complex molecules.[1] The reduction of its carbonyl group at the C4 position to a hydroxyl group yields this compound, a key synthetic intermediate. This transformation, while conceptually straightforward, requires careful consideration of reagent choice, reaction conditions, and potential side reactions to achieve high yield and purity.

This guide provides an in-depth analysis of the primary methods for this reduction, focusing on the practical application and mechanistic underpinnings of complex metal hydrides and catalytic hydrogenation. By understanding the relative strengths, weaknesses, and handling requirements of each method, researchers can select the optimal synthetic route for their specific laboratory context and research goals.

Mechanistic Foundation: The Nucleophilic Addition of Hydride

The conversion of a ketone to a secondary alcohol is a cornerstone reaction in organic synthesis. The fundamental mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2] The carbonyl group's carbon-oxygen double bond is polarized, rendering the carbon atom electron-deficient and susceptible to attack.

A hydride-donating reagent, such as sodium borohydride or lithium aluminum hydride, serves as the source of the nucleophilic hydride. The reaction proceeds in two main stages:

-

Nucleophilic Attack: The hydride ion attacks the carbonyl carbon, breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[3]

-

Protonation: The negatively charged alkoxide intermediate is then protonated during a workup step, typically by adding a mild acid or a protic solvent (like water or alcohol), to yield the final alcohol product.[4]

Caption: General mechanism of ketone reduction to a secondary alcohol.

Synthetic Methodologies

Method 1: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, making it one of the most common and convenient reagents for converting ketones to alcohols.[3] Its principal advantage lies in its chemoselectivity; it readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters, amides, or carboxylic acids under standard conditions.[3][4] Furthermore, its stability in protic solvents like methanol and ethanol simplifies the experimental setup and makes it safer to handle compared to more powerful hydrides.

Expertise in Practice: The choice of a protic solvent (e.g., methanol) is not merely for solubility. The solvent's hydroxyl group can engage in hydrogen bonding with the ketone's carbonyl oxygen, further polarizing the C=O bond and activating it for nucleophilic attack by the hydride.[2]

Experimental Protocol: NaBH₄ Reduction

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylchroman-4-one (1.0 eq.) in methanol (approx. 0.2 M solution).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to moderate the reaction rate and minimize potential side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.2-1.5 eq.) to the cooled solution in small portions over 10-15 minutes. The portion-wise addition helps control the exothermic nature of the reaction and any hydrogen gas evolution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Once complete, carefully quench the reaction by slowly adding aqueous 1N HCl or saturated ammonium chloride (NH₄Cl) solution at 0 °C to neutralize excess NaBH₄ and decompose the borate-ester complexes.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective for ketones, easy to handle. |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvent activates the carbonyl and is compatible with NaBH₄. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. |

| Workup | Aq. NH₄Cl or 1N HCl | Neutralizes excess reagent and hydrolyzes intermediates. |

| Purification | Flash Column Chromatography | Removes inorganic salts and any unreacted starting material. |

graph "NaBH4_Workflow" { graph [splines=ortho, nodesep=0.6, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Ketone in MeOH"]; cool [label="Cool to 0 °C"]; add_nabh4 [label="Add NaBH₄ Portion-wise"]; react [label="Stir at RT (2-4h)"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05"]; quench [label="Quench with Aq. NH₄Cl"]; extract [label="Extract with Ethyl Acetate"]; purify [label="Purify via Column Chromatography"]; characterize [label="Characterize Product"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dissolve -> cool -> add_nabh4 -> react -> monitor; monitor -> quench [label="Reaction Complete"]; monitor -> react [label="Incomplete"]; quench -> extract -> purify -> characterize -> end_node; }

Caption: Experimental workflow for the reduction using Sodium Borohydride.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a significantly more powerful reducing agent than NaBH₄.[5][6] This heightened reactivity is due to the greater polarity and weaker bond strength of the Al-H bond compared to the B-H bond.[2] LAH can reduce a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[5][7]

Expertise in Practice: The high reactivity of LAH necessitates strict anhydrous (water-free) conditions. LAH reacts violently with water and other protic solvents to release flammable hydrogen gas.[5] Therefore, reactions must be conducted in dry ethereal solvents like anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The workup procedure must also be performed with extreme caution.

Experimental Protocol: LiAlH₄ Reduction

-

Preparation: Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Add a suspension of LiAlH₄ (1.1-1.3 eq.) in anhydrous diethyl ether or THF.

-

Cooling: Cool the LAH suspension to 0 °C in an ice-water bath.

-

Substrate Addition: Dissolve 2,2-dimethylchroman-4-one (1.0 eq.) in a separate flask with anhydrous ether/THF and add it dropwise to the stirred LAH suspension via an addition funnel. This "normal addition" (adding substrate to reagent) ensures the reagent is always in excess, promoting a rapid reduction.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.

-

Quenching (Fieser Workup): This is a critical safety step. While maintaining cooling at 0 °C, quench the reaction by the sequential, slow, dropwise addition of:

-

'X' mL of water (where 'X' is the mass of LAH in grams).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

-

-

Filtration & Extraction: Stir the resulting mixture for 15-30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or THF.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

| Reagent | Reactivity | Functional Groups Reduced | Solvent | Safety |

| NaBH₄ | Mild | Aldehydes, Ketones | Protic (MeOH, EtOH) | Low, stable in air |

| LiAlH₄ | Strong | Aldehydes, Ketones, Esters, Acids, Amides, etc. | Anhydrous Ethers (THF) | High, pyrophoric, reacts violently with water |

graph "LiAlH4_Workflow" { graph [splines=ortho, nodesep=0.6, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Flame-Dried Glassware under N₂"]; add_lah [label="Suspend LiAlH₄ in Anhydrous THF"]; cool [label="Cool to 0 °C"]; add_ketone [label="Add Ketone Solution Dropwise"]; react [label="Stir at 0 °C (30-60 min)"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05"]; quench [label="Cautious Fieser Workup (H₂O, NaOH)"]; filter[label="Filter through Celite®"]; purify [label="Dry and Concentrate Filtrate"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> setup -> add_lah -> cool -> add_ketone -> react -> monitor; monitor -> quench [label="Reaction Complete"]; monitor -> react [label="Incomplete"]; quench -> filter -> purify -> end_node; }

Caption: Experimental workflow for the reduction using Lithium Aluminum Hydride.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is an alternative reduction method that involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[8] This method is often considered a "greener" alternative as it avoids the use of hydride reagents and the generation of metallic salt byproducts.

Expertise in Practice: The reaction involves the adsorption of both the hydrogen gas and the ketone onto the surface of the metal catalyst. The hydrogen atoms are then added across the C=O double bond in a stepwise manner.[9] This method requires specialized equipment, such as a Parr hydrogenator or a balloon filled with H₂, to handle the hydrogen gas safely. The choice of catalyst and reaction conditions (pressure, temperature) can influence the reaction's efficiency and selectivity.

General Protocol: Catalytic Hydrogenation

-

Preparation: To a solution of 2,2-dimethylchroman-4-one in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation flask, add the catalyst (e.g., 5-10 mol% Pd/C).

-

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Pressurize the vessel with H₂ (typically 1-4 atm) and stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the product.

Caption: Conceptual diagram of a catalytic hydrogenation cycle on a metal surface.

Stereochemical Outcome

The reduction of the prochiral ketone 2,2-dimethylchroman-4-one creates a new stereocenter at the C4 position. Since the hydride can attack the planar carbonyl group from either face with equal probability, the reaction will produce a racemic mixture of the (R)- and (S)-enantiomers of this compound when using achiral reducing agents like NaBH₄ or LiAlH₄.[2]

Conclusion

The is a fundamental and highly efficient transformation. The choice of reducing agent is the primary determinant of the experimental protocol.

-

Sodium Borohydride (NaBH₄) is the preferred method for routine, small-scale synthesis due to its ease of use, high selectivity, and safety.

-

Lithium Aluminum Hydride (LiAlH₄) offers greater reactivity for more challenging reductions but demands rigorous adherence to anhydrous and inert atmosphere techniques.

-

Catalytic Hydrogenation provides a valuable alternative, particularly for larger-scale synthesis, though it requires specialized equipment.

By carefully selecting the appropriate methodology and adhering to the protocols outlined in this guide, researchers can reliably and safely synthesize this compound in high yield and purity, paving the way for further synthetic applications.

References

-

Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Ch.imperial.ac.uk. [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic-synthesis.com. [Link]

-

ResearchGate. (2025). Synthesis of Chroman-4-ones by Reduction of Chromones | Request PDF. [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

ResearchGate. (2025). Selective Aldehyde Reduction in Ketoaldehydes with NaBH4-Na2CO3-H2O at Room Temperatures | Request PDF. [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic-chemistry.org. [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. En.wikipedia.org. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-chroman-4-one. PubChem. [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

ResearchGate. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. PubMed Central (PMC). [Link]

-

National Center for Biotechnology Information. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Dimethylchroman. PubChem. [Link]

-

ResearchGate. (2025). Synthesis of 2,2-Dimethyl-4-chromanones | Request PDF. [Link]

-

National Center for Biotechnology Information. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PubMed Central (PMC). [Link]

-

ResearchGate. (2013). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central (PMC). [Link]

-

ResearchGate. (2020). Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. [Link]

-

ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and.... [Link]

-

YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. [Link]

-

YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

-

YouTube. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). [Link]

-

National Center for Biotechnology Information. (n.d.). Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis. [Link]

-

ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a.... [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

-

MDPI. (n.d.). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. [Link]

-

Semantic Scholar. (2013). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. [Link]

-

YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 2,2-Dimethylchroman-4-ol: Synthesis, Properties, and Applications

This technical guide provides an in-depth exploration of 2,2-Dimethylchroman-4-ol, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical identity, synthesis, physicochemical properties, and prospective applications, grounded in established scientific principles and methodologies.

Core Identifiers and Chemical Structure

This compound is a derivative of the chroman scaffold, which is a core structural motif in a multitude of bioactive natural products, including flavonoids and tocopherols. The presence of gem-dimethyl groups at the C2 position and a hydroxyl group at the C4 position defines its unique chemical architecture and reactivity.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 71649-83-7 | [1][2] |

| IUPAC Name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | [1] |

| Synonyms | 2,2-dimethyl-4-hydroxychroman | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Canonical SMILES | CC1(C)CC(O)C2=CC=CC=C2O1 | [1] |

| InChI Key | Not readily available |

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds. The chroman-4-ol is expected to be a solid at room temperature with moderate polarity.

Table 2: Predicted and Known Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available; expected to be higher than its precursor. | The precursor, 2,2-Dimethylchroman-4-one, has a melting point of 67-75 °C.[1] |

| Boiling Point | Predicted: ~273 °C | Prediction for the precursor ketone. The alcohol may have a slightly higher boiling point due to hydrogen bonding. |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Expected based on the hydroxyl group and chroman backbone. |

| Appearance | Likely a white to off-white solid. | Based on typical appearance of similar chromanol compounds. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl groups (two singlets), the methylene protons at C3, the carbinol proton at C4 (which will be a multiplet), and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two methyl carbons, the C2 quaternary carbon, the C3 methylene carbon, the C4 methine carbon, and the aromatic carbons.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. This is a key feature distinguishing it from its ketone precursor, which exhibits a strong C=O stretch around 1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of a water molecule and cleavage of the heterocyclic ring.

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the reduction of its corresponding ketone, 2,2-Dimethylchroman-4-one. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using hydride-based reducing agents.

Synthesis of the Precursor: 2,2-Dimethylchroman-4-one

The precursor ketone can be synthesized via a microwave-assisted reaction of resorcinol derivatives with 3,3-dimethylacrylic acid.[5] This method provides a reliable route to the chromanone scaffold.

Reduction of 2,2-Dimethylchroman-4-one to this compound

The reduction of the carbonyl group at the C4 position is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[6]

Experimental Protocol: Sodium Borohydride Reduction

Objective: To synthesize this compound via the reduction of 2,2-Dimethylchroman-4-one.

Materials:

-

2,2-Dimethylchroman-4-one (1.0 eq)

-

Methanol (as solvent)

-

Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

-

Distilled water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,2-Dimethylchroman-4-one in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of distilled water at 0 °C.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram of Synthetic Workflow```dot

Caption: Relationship between the chroman core and its potential biological activities.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally related compounds.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Category | GHS Classification | Precautionary Statements |

| Eye Irritation | Warning | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] |

| Skin Sensitization | Warning | H317: May cause an allergic skin reaction. P280: Wear protective gloves. [1] |

| Handling | Not classified, but good laboratory practice is essential. | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapor. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [1][7] |

| Storage | Store in a cool, dry, well-ventilated place. | Keep container tightly closed. [1] |

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route from its corresponding ketone. Its structural similarity to a wide range of bioactive molecules makes it an attractive scaffold for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to facilitate future research and development efforts in this promising area of chemical science.

References

- ChemScene. (n.d.). This compound.

- ChemUniverse. (n.d.). This compound.

-

Morales, D. A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

- PubChem. (n.d.). 2,2-Dimethyl-chroman-4-one.

- Cuesta, J., et al. (2014).

- Matrix Scientific. (n.d.). Safety Data Sheet: this compound.

- BenchChem. (n.d.). Potential Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide.

-

Lee, S., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Molecules, 28(19), 6829. [Link]

-

Tímár, T., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. Retrieved from [Link]

-

Steel, P. G., et al. (2020). Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. Bioorganic & Medicinal Chemistry, 28(9), 115429. [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet: (R)-2,2-Dimethylchroman-4-amine.

- Biosynth. (n.d.). 2,2-Dimethyl-chroman-4-one.

- Lee, J., et al. (2019). Study on the 2-Phenylchroman-4-One Derivatives and their anti-MERS-CoV Activities. Bulletin of the Korean Chemical Society, 40(9), 906-910.

- ResearchGate. (n.d.). Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work.

-

da Silva, G. N., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(21), 7356. [Link]

- BenchChem. (n.d.). Application Notes and Protocols: 2,5-Dimethylchroman-4-one as a Versatile Synthetic Building Block.

Sources

- 1. 2,2-DIMETHYL-CHROMAN-4-ONE CAS#: 3780-33-4 [m.chemicalbook.com]

- 2. 2,2-Dimethylchroman | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]

- 4. 2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]

The Ubiquitous Presence of 2,2-Dimethylchroman-4-ol Scaffolds in Nature: A Technical Guide for Researchers

Abstract

The 2,2-dimethylchroman-4-ol moiety represents a privileged heterocyclic scaffold found in a diverse array of natural products. Exhibiting a wide spectrum of biological activities, these compounds have garnered significant interest within the scientific community, particularly in the fields of drug discovery and natural product chemistry. This technical guide provides an in-depth exploration of the natural occurrence of this compound derivatives, their biosynthetic origins, established methodologies for their isolation and structural elucidation, and a comprehensive overview of their pharmacological potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into this important class of natural compounds.

Introduction: The Significance of the this compound Core

The chroman ring system, a bicyclic ether, is a common motif in a vast number of natural products. The specific derivatization to a this compound structure confers distinct physicochemical properties that are often crucial for their biological function. These compounds are biosynthetically intriguing, often arising from the convergence of different metabolic pathways. Their structural diversity, stemming from various substitutions on the chroman ring and stereochemical complexities at the C4 hydroxyl group, contributes to their wide range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and antioxidant effects. Understanding the natural sources and biosynthetic pathways of these molecules is paramount for their sustainable exploitation and for the development of novel therapeutic agents.

Natural Occurrence: A Widespread Yet Untapped Resource

This compound derivatives are not confined to a single biological kingdom but are rather distributed across a variety of organisms, from terrestrial plants to marine fungi. This widespread occurrence underscores the evolutionary significance and diverse functional roles of this chemical scaffold.

Fungal Kingdom: A Prolific Source

Fungi, particularly endophytic and marine-derived species, are a rich source of structurally unique this compound derivatives.[1] These microorganisms often produce a plethora of secondary metabolites as a means of chemical defense or communication.

A notable example is the isolation of novel fusarochromanone derivatives from the marine fungus Fusarium equiseti.[2] Chemical investigation of this fungus led to the identification of several compounds possessing the 2,2-dimethylchroman core, highlighting the potential of marine fungi as a source for novel drug leads.[2] Endophytic fungi, residing within the tissues of living plants, also represent a promising and relatively underexplored source of these compounds. Research into the secondary metabolites of endophytic fungi isolated from various plant species has revealed a diverse array of bioactive molecules, including chroman derivatives.[1]

Plant Kingdom: A Traditional Reservoir

The plant kingdom has historically been a primary source for the discovery of natural products. The aerial parts of Eupatorium fortunei have been shown to contain 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one, a derivative that exhibits cytotoxic activities.[3] Another example is the isolation of a new chroman derivative, 4,4,8-trimethoxychroman, from the aerial parts of Phyllanthus amarus, a plant with a long history of use in traditional medicine.[4]

Marine Invertebrates: An Emerging Frontier

Marine invertebrates, such as sponges, are known to host symbiotic microorganisms that are the true producers of many of the bioactive compounds isolated from them. While direct isolation of this compound derivatives from sponges is an area of ongoing research, the vast chemical diversity of sponge-derived natural products suggests they are a promising frontier for the discovery of novel chromanoids.

Biosynthesis: The Molecular Machinery Behind the Scaffold

The biosynthesis of the 2,2-dimethylchroman ring is a fascinating example of nature's chemical ingenuity, often involving a combination of polyketide and isoprenoid pathways. The core chroman structure is typically derived from a polyketide precursor, which then undergoes prenylation and subsequent cyclization.

The initial steps of the biosynthesis often involve Type I or Type III polyketide synthases (PKSs) .[5][6][7][8] These enzymes catalyze the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain then undergoes cyclization and aromatization to produce a phenolic precursor.

The subsequent and crucial step is the introduction of a dimethylallyl group, which is the precursor to the 2,2-dimethylpyran ring. This reaction is catalyzed by prenyltransferases (PTs) , a diverse superfamily of enzymes.[9][10][11][12] Specifically, aromatic prenyltransferases catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) moiety to the phenolic precursor. The formation of the heterocyclic ring is then achieved through an intramolecular cyclization. An enzyme isolated from Tephrosia vogellii has been shown to convert rot-2′-enonic acid into the 6′,6′-dimethylchromen deguelin, demonstrating the enzymatic nature of this cyclization.[13]

Caption: Generalized biosynthetic pathway of this compound derivatives.

Isolation and Purification: A Step-by-Step Protocol

The successful isolation of this compound derivatives from their natural sources requires a systematic and multi-step approach. The following protocol provides a general framework that can be adapted based on the specific source material and the physicochemical properties of the target compound.

Caption: A typical workflow for the isolation and purification of this compound derivatives.

Experimental Protocol:

-

Extraction:

-

The source material (e.g., fungal mycelium and culture broth, or dried and powdered plant material) is extracted with an appropriate organic solvent. Ethyl acetate is commonly used for its ability to extract a wide range of medium-polarity compounds. Maceration or Soxhlet extraction can be employed.

-

The organic solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Preliminary Fractionation (Column Chromatography):

-

The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol), is used to separate the components based on their polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Bioassay-Guided Fractionation (Optional but Recommended):

-

The collected fractions are screened for the desired biological activity (e.g., antimicrobial, cytotoxic). This allows for the targeted isolation of bioactive compounds, saving time and resources.

-

-

Further Purification (Sephadex LH-20 and Preparative HPLC):

-

The bioactive fractions are further purified using size-exclusion chromatography on Sephadex LH-20, which separates compounds based on their molecular size.

-

Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mixture of water and acetonitrile or methanol is commonly used.

-

Structural Elucidation: Unraveling the Molecular Architecture

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for determining the carbon skeleton and the placement of substituents.[2][14][15][16]

-

¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity. Key signals for a this compound derivative include:

-

Two singlets for the gem-dimethyl groups at C2.

-

Signals for the methylene protons at C3.

-

A signal for the methine proton at C4, often coupled to the C3 protons.

-

Signals for the aromatic protons, with their splitting patterns revealing the substitution pattern on the benzene ring.

-

A signal for the hydroxyl proton at C4.

-

-

¹³C NMR: Provides information about the number and types of carbon atoms. Key signals include:

-

A quaternary carbon signal for C2.

-

A methylene carbon signal for C3.

-

A methine carbon signal for C4 bearing the hydroxyl group.

-

Signals for the aromatic carbons.

-

Signals for the two methyl carbons at C2.

-

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons and for the unambiguous assignment of all signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[17][18][19][20] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula. The fragmentation pattern in the mass spectrum can provide valuable structural information. For 2,2-dimethylchroman derivatives, characteristic fragmentation patterns often involve the loss of a methyl group and retro-Diels-Alder fragmentation of the pyran ring.

Biological Activities and Therapeutic Potential

This compound derivatives have been reported to possess a wide range of biological activities, making them attractive candidates for drug development.

| Biological Activity | Compound/Derivative | Source Organism | Reported IC₅₀/Activity | Reference(s) |

| Antimicrobial | 2-Hydroxymethyl-chroman-4-one | Burkholderia sp. MSSP | Good activity against Pythium ultimum, Phytophthora capsici, and Sclerotinia sclerotiorum. | [21] |

| Antifungal | Chroman-4-one derivatives | Synthetic | MIC values in the range of 32–250 µg/mL against various fungi. | [22][23][24][25][26] |

| Cytotoxic | 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one | Eupatorium fortunei | IC₅₀ values of 5.95 ± 0.89 and 5.32 ± 0.31 μM against A549 and MCF-7 cells, respectively. | [3] |

| 4,4,8-trimethoxychroman | Phyllanthus amarus | IC₅₀ value of 16.2 µg/mL against human ovarian A2780 cancer cells. | [4] | |

| Anti-inflammatory | N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | Synthetic | Potent inhibitor of TNF-α-induced ICAM-1 expression. | [27][28] |

| Antioxidant | Chromone derivatives | Synthetic | Significant radical scavenging activity in ABTS and ORAC assays. | [29][30][31][32][33] |

| Cholinesterase Inhibition | gem-dimethylchroman-4-ol derivatives | Synthetic | Good inhibition of butyrylcholinesterase (IC₅₀ in the range of 2.9 – 7.3 μM). | [34] |

Table 1: Summary of Biological Activities of this compound Derivatives and Related Compounds.

Future Perspectives and Conclusion

The natural world remains a vast and largely untapped reservoir of novel chemical entities with therapeutic potential. The this compound scaffold represents a compelling example of a privileged structure that has been repeatedly selected by nature for its diverse biological functions. As this guide has detailed, these compounds are accessible from a variety of natural sources, particularly fungi, and their isolation and characterization can be achieved through established methodologies.

Future research in this area should focus on several key aspects:

-

Exploration of Untapped Natural Sources: A systematic investigation of novel microbial habitats, such as extremophiles and previously uncultured microorganisms, is likely to yield new and structurally diverse this compound derivatives.

-

Biosynthetic Engineering: A deeper understanding of the enzymatic machinery responsible for the biosynthesis of these compounds will open up opportunities for metabolic engineering and the production of novel analogues through combinatorial biosynthesis.[6][35][36][37]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of bioactive this compound derivatives is crucial for their development as therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a wider range of analogues will provide valuable insights into the structural features required for optimal activity and selectivity.

References

- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). RSC Medicinal Chemistry, 13(6), 735-746.

- Parallel evolution of UbiA superfamily proteins into aromatic O-prenyltransferases in plants. (2020).

- Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2021). Antioxidants, 10(4), 588.

- Biosynthetic origin of the 2,2-dimethylchromen ring: formation of deguelin by a cyclase enzyme from Tephrosia vogellii. (1978).

- Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. (2022). Frontiers in Plant Science, 13, 1019672.

- Cytotoxicity Evaluation and Isolation of a Chroman Derivative from Phyllanthus amarus. Aerial Part Extract. (2006).

- Isolation and anti-fungal activities of 2-hydroxymethyl-chroman-4-one Produced by Burkholderia sp. MSSP. (2004). The Journal of Antibiotics, 57(11), 726-729.

- Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei. (2018). Molecules, 23(11), 2993.

- Prenyltransferases of the dimethylallyltryptophan synthase superfamily. (2012). Methods in Enzymology, 515, 121-149.

- Microbial soluble aromatic prenyltransferases for engineered biosynthesis. (2021). Synthetic and Systems Biotechnology, 6(2), 51-62.

- Microbial soluble aromatic prenyltransferases for engineered biosynthesis. (2021). Synthetic and Systems Biotechnology, 6(2), 51-62.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

-

Polyketide synthase. In Wikipedia. Retrieved from [Link]

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(17), 7877-7887.

- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (2018). Molecules, 23(6), 1369.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Antimicrobial and Antifungal Applications of Chroman-4-one Deriv

-

Mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2017). New Journal of Chemistry, 41(19), 10834-10846.

- A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1744.

- Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (2023). Marine Drugs, 21(1), 48.

- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules, 25(9), 2061.

- The results obtained for antioxidant capacity assays (ORAC, DPPH, and...). (n.d.).

- Isolation and characterization of two new chroman-4-ones from the endophytic fungus Penicillium chrysogenum obtained from Eucommia ulmoides Oliver. (2020). Natural Product Research, 34(16), 2311-2317.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules, 25(9), 2061.

- Synthesis and Antioxidant Activity of some novel 4HChromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. (2023). Biointerface Research in Applied Chemistry, 13(6), 521.

- Structure, mechanism and function of prenyltransferases. (2001). Cellular and Molecular Life Sciences, 58(12-13), 1959-1967.

- Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative. (2017). New Journal of Chemistry, 41(19), 10834-10846.

- Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. (2022). Journal of Fungi, 8(3), 301.

- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1290.

- Biosynthesis of Polyketides in Heterologous Hosts. (2004). Applied and Environmental Microbiology, 70(11), 6393-6403.

- Synthesis of New Chroman‐4‐one Based 1,2,3‐Triazole Analogues as Antioxidant and Anti‐Inflammatory Agents. (2024). ChemistrySelect, 9(19), e202400898.

- Structure and Mechanism of Assembly Line Polyketide Synthases. (2016). Annual Review of Biochemistry, 85, 471-502.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Biosynthesis of the polyketide synthase (PKS)-derived red pigments... (n.d.).

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.

- Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020). (2021). Journal of Fungi, 7(3), 199.

- Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. (2015). Chemical Reviews, 115(15), 7954-8029.

- Exploring Rapid and Efficient Protocol for Isolation of Fungal DNA. (2017). International Journal of Current Microbiology and Applied Sciences, 6(3), 951-960.

- Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products. (2023). Antioxidants, 12(12), 2118.

- Oxidative rearrangements during fungal biosynthesis. (2014). Natural Product Reports, 31(10), 1331-1351.

- New Fusarochromanone Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302. (2024). Marine Drugs, 22(10), 469.

- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23). YouTube.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). In Recent Advances in Analytical Chemistry. IntechOpen.

- Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -... (1987). Organic Mass Spectrometry, 22(12), 769-773.

- Show the fragmentations that give rise to the peaks

- The structure and synthesis of the fungal cell wall. (2006). Medicinal Mycology, 44(Supplement_1), S1-S11.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Mechanism of Assembly Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prenyltransferases of the dimethylallyltryptophan synthase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure, mechanism and function of prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthetic origin of the 2,2-dimethylchromen ring: formation of deguelin by a cyclase enzyme from Tephrosia vogellii - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep in Pearson+ [pearson.com]

- 21. Isolation and anti-fungal activities of 2-hydroxymethyl-chroman-4-one Produced by Burkholderia sp. MSSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. dspace.uevora.pt [dspace.uevora.pt]

- 35. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 36. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Oxidative rearrangements during fungal biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylchroman-4-ol